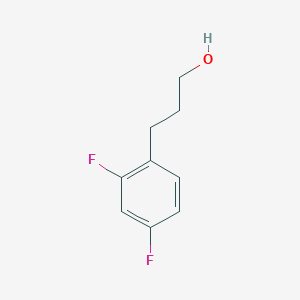![molecular formula C14H17F3O B3175477 [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol CAS No. 957205-23-1](/img/structure/B3175477.png)
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol
概要
説明
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol is an organic compound with the molecular formula C14H17F3O It is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a phenyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol typically involves the reaction of a suitable precursor with reagents that introduce the cyclohexyl and trifluoromethyl groups. One common method involves the use of cyclohexylmagnesium bromide and 3-(trifluoromethyl)benzaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanone.
Reduction: Formation of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methane.
Substitution: Formation of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methyl chloride or bromide.
科学的研究の応用
Chemistry
In chemistry, [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making this compound a candidate for drug development studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. The presence of the trifluoromethyl group can influence the pharmacokinetics and pharmacodynamics of drug candidates, potentially leading to the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. Its unique structural features can impart desirable properties to the final products.
作用機序
The mechanism of action of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyclohexyl and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
[4-Cyclohexylphenyl]methanol: Lacks the trifluoromethyl group, resulting in different physical and chemical properties.
[3-(Trifluoromethyl)phenyl]methanol: Lacks the cyclohexyl group, affecting its lipophilicity and metabolic stability.
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]ethanol: Has an ethyl group instead of a methanol moiety, leading to different reactivity and applications.
Uniqueness
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol is unique due to the combination of cyclohexyl and trifluoromethyl groups attached to a phenyl ring with a methanol moiety. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable in various fields of research and industry.
特性
IUPAC Name |
[4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c15-14(16,17)13-8-10(9-18)6-7-12(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRMFYAEMKQCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3175394.png)
![ethyl 1-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3175402.png)
![Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3175404.png)
![3-[1-(Benzenesulfinyl)-2-methylpropyl]furan](/img/structure/B3175407.png)





![1-methyl-4-[5-methyl-4-(3-morpholinopropyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175445.png)
![1-methyl-2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine](/img/structure/B3175460.png)
![(R)-tert-butyl 2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylcarbaMate](/img/structure/B3175471.png)


